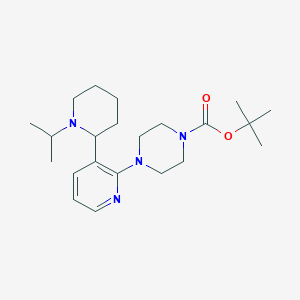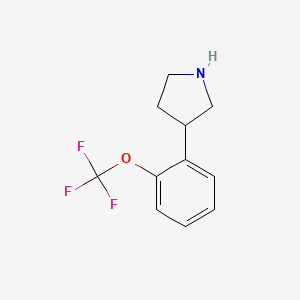
3-(2-(Trifluoromethoxy)phenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Trifluoromethoxy)phenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a trifluoromethoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Trifluoromethoxy)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(2-(Trifluoromethoxy)phenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, facilitating its interaction with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride
- 2-(3-trifluoromethoxyphenyl)pyrrolidine
Uniqueness
3-(2-(Trifluoromethoxy)phenyl)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12F3NO |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
3-[2-(trifluoromethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)8-5-6-15-7-8/h1-4,8,15H,5-7H2 |
Clé InChI |
YDTATEAXQQTZGU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=CC=CC=C2OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)
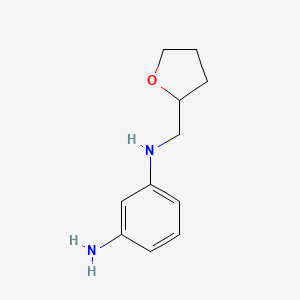

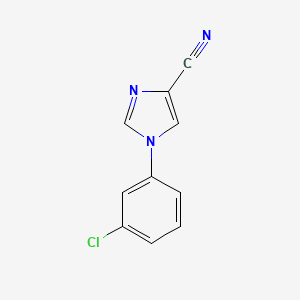



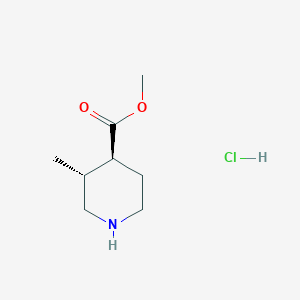


![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)

